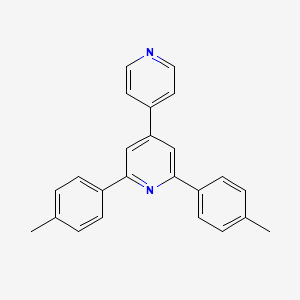

2,6-Di-p-tolyl-4,4'-bipyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-bis(4-methylphenyl)-4-pyridin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-17-3-7-20(8-4-17)23-15-22(19-11-13-25-14-12-19)16-24(26-23)21-9-5-18(2)6-10-21/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWVASFZTYFAOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301278243 | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16208-89-2 | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16208-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(4-methylphenyl)-4,4′-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301278243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Coordination Chemistry of 2,6 Di P Tolyl 4,4 Bipyridine As a Ligand

Ligand Design Principles for Advanced 4,4'-Bipyridine (B149096) Derivatives

The functionalization of the basic 4,4'-bipyridine scaffold is a cornerstone of modern coordination chemistry and materials science. mdpi.com The primary goal is to create ligands that can direct the assembly of metal ions into predictable and functional superstructures, such as metal-organic frameworks (MOFs) and coordination polymers (CPs). mdpi.commdpi.com The design principles for advanced 4,4'-bipyridine derivatives, including 2,6-Di-p-tolyl-4,4'-bipyridine, revolve around strategically modifying the ligand's steric and electronic properties.

Key design strategies include:

Tuning Electronic Properties: Introducing electron-donating groups (like the methyl on the tolyl substituent) or electron-withdrawing groups can alter the electron density on the coordinating nitrogen atoms. This influences the strength of the metal-ligand bond and modulates the electrochemical and photophysical properties of the resulting complex. mdpi.com

Steric Hindrance: Incorporating bulky substituents, such as the p-tolyl groups, provides steric control around the coordination site. This can dictate the geometry of the final complex, influence the porosity of MOFs, and prevent undesirable packing arrangements. mdpi.com

Introducing Functionality: Attaching specific functional groups can impart new properties to the final material, such as catalytic activity, sensing capabilities, or enhanced solubility. mdpi.com

By applying these principles, chemists can design ligands like this compound to build materials with specific structures and desired functions, from gas storage to catalysis. mdpi.com

Complexation with Transition Metals

The interaction of this compound with transition metals is governed by the fundamental characteristics of the 4,4'-bipyridine core, modified by its unique substitution pattern.

Formation of Metal-2,6-Di-p-tolyl-4,4'-bipyridine Complexes

The this compound ligand readily forms complexes with a variety of transition metals. The nitrogen atoms on each pyridine (B92270) ring act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions. These reactions typically involve mixing a solution of the ligand with a solution of a metal salt, often under hydrothermal or solvothermal conditions, to facilitate the crystallization of the resulting coordination polymer. rsc.orgnih.govnih.gov Metals commonly used in forming such complexes with 4,4'-bipyridine derivatives include Cu(II), Zn(II), Co(II), Cd(II), and Mn(II). mdpi.comnih.govub.eduacs.org The resulting products are often crystalline coordination polymers or metal-organic frameworks, where the ligand bridges metal centers to form extended one-, two-, or three-dimensional structures. mdpi.comrsc.org

Coordination Modes and Geometries in Bipyridine-Metal Systems

Unlike its isomer 2,2'-bipyridine, which acts as a chelating ligand to a single metal center, 4,4'-bipyridine functions as a ditopic, bridging ligand. Its two nitrogen donor atoms are positioned far apart, making it ideal for linking two separate metal centers. This bridging capability is fundamental to the construction of extended networks.

Common coordination geometries and resulting structures include:

Linear Chains (1D): The most basic arrangement where ligands link metal ions in a straight line. ub.edu

Zigzag Chains (1D): A variation of the linear chain, often influenced by the coordination preferences of the metal ion or the presence of other ligands. mdpi.comub.edu

2D and 3D Frameworks: By using metal ions that can coordinate to more than two ligands, complex two-dimensional sheets or three-dimensional frameworks can be assembled. rsc.orgnih.govfrontiersin.org These structures can feature channels and pores, making them suitable for applications like gas storage. nih.gov

The final geometry is a result of the interplay between the metal ion's preferred coordination number and geometry (e.g., tetrahedral, octahedral), the stoichiometry of the reaction, and the steric influence of the ligands. mdpi.comub.edu For instance, with zinc salts, 4,4'-bipyridine can form one-dimensional zigzag chains in a distorted tetrahedral geometry or double-chain structures in a pseudo-octahedral environment. mdpi.com

| Metal Ion | Ligand | Ancillary Ligand/Salt | Resulting Structure | Reference |

|---|---|---|---|---|

| Zn(II) | 4,4'-Bipyridine | Zinc Chloride | 1D Zigzag Infinite Chain (Tetrahedral Zn) | mdpi.com |

| Zn(II) | 4,4'-Bipyridine | Zinc Acetate | 1D Double Chain (Pseudo-octahedral Zn) | mdpi.com |

| Cu(II) | 4,4'-Bipyridine | Piperonylic Acid | 1D Zigzag or Linear Polymeric Chains | ub.edu |

| Mn(II) | 4,4'-dimethyl-2,2'-bipyridyl | 2,2'-bithiophen-5,5'-dicarboxylate | 3D Framework | mdpi.com |

| Co(II) | 4,4'-bipyridine-2,6,2',6'-tetracarboxylate | - | 3D Metal-Organic Framework with channels | nih.gov |

Influence of Steric and Electronic Effects of p-Tolyl Substituents on Coordination Behavior

The two p-tolyl groups at the 2- and 6-positions of the 4,4'-bipyridine ligand exert a profound influence on its coordination behavior.

Electronic Effects: The methyl group of the p-tolyl substituent is electron-donating through an inductive effect. This increases the electron density on the pyridine rings and, consequently, on the coordinating nitrogen atoms. An increased electron-donating ability can lead to stronger metal-ligand bonds. In related systems, electron-donating groups have been shown to shift the redox potentials of the resulting metal complexes. mdpi.com

Steric Effects: The bulky p-tolyl groups introduce significant steric hindrance near the coordinating nitrogen atoms. This steric bulk can:

Influence Topology: Prevent the formation of densely packed structures and favor more open frameworks. In some cases, bulky substituents can shift the equilibrium from forming polymers to discrete molecular structures like squares or triangles.

Control Inter-penetration: In MOFs, bulky side groups can act as "fenders," preventing multiple independent frameworks from interpenetrating, which helps maintain porosity.

Induce Twisting: Steric clashes can force a larger dihedral angle between the two pyridine rings, moving them away from a coplanar arrangement. This twisting can weaken the ligand field strength and alter the electronic communication between the two rings. mdpi.com

The combination of these effects makes this compound a specialized ligand for creating specific, often porous, coordination architectures that would not be accessible with the simpler, unsubstituted 4,4'-bipyridine.

Intrinsic Redox Stability of 4,4'-Bipyridine Ligands within Metal Complexes

4,4'-Bipyridine and its derivatives are not merely passive structural linkers; they are redox-active molecules. mdpi.com The N,N'-disubstituted 4,4'-bipyridinium salts, known as viologens, are famous for their ability to undergo reversible one-electron reduction to form stable, colored radical cations. mdpi.com This intrinsic redox activity is retained when the ligand is incorporated into a metal complex.

The redox stability of the 4,4'-bipyridine ligand within a complex is a critical property, especially for applications in electrocatalysis or electrochromic devices. The stability of the complex in its different oxidation states can be evaluated using techniques like cyclic voltammetry.

The electronic nature of the substituents on the bipyridine rings plays a direct role in tuning these redox properties.

Electron-donating groups , such as the p-tolyl groups in this compound, increase the electron density on the ligand. This generally makes the ligand easier to oxidize and more difficult to reduce, shifting its redox potentials.

Electron-withdrawing groups , in contrast, make the ligand easier to reduce.

This tunability allows for the rational design of metal complexes with specific electrochemical behaviors, tailored for applications that rely on stable and reversible electron transfer processes. mdpi.com

Photophysical Properties of 2,6 Di P Tolyl 4,4 Bipyridine Metal Complexes

Absorption and Emission Characteristics of Metal-4,4'-Bipyridine Systems

Metal complexes incorporating 2,6-di-p-tolyl-4,4'-bipyridine exhibit rich and tunable photophysical behaviors. The electronic absorption spectra of these complexes are typically characterized by intense bands in the ultraviolet (UV) region and moderately intense bands in the visible region. researchgate.netlibretexts.org The high-energy absorptions are attributed to transitions within the ligands, while the lower-energy bands arise from charge transfer between the metal center and the ligands. researchgate.netnih.gov

The emission properties of these complexes are highly dependent on the nature of the metal ion and the specific ligand structure. For instance, ruthenium(II) complexes with aryl-substituted bipyridine ligands are known to be luminescent, with their emission characteristics being sensitive to the electronic and steric properties of the substituents. acs.org The emission spectra often provide insights into the nature of the lowest-energy excited state. researchgate.net

| Complex Type | Absorption Maxima (λ_abs) | Emission Maxima (λ_em) | Reference |

| Ruthenium(II) Polypyridyl | ~450 nm (MLCT) | ~600-700 nm | acs.orgrsc.org |

| Rhenium(I) Carbonyl | ~350-400 nm | ~550-650 nm | capes.gov.br |

| Platinum(II) Bipyridyl | ~400-450 nm (MLCT) | ~550-650 nm | researchgate.net |

| Osmium(II) Bipyridyl | ~550 nm (MLCT) | ~720 nm | nih.govacs.org |

A key feature in the electronic spectra of many transition metal complexes with this compound is the Metal-to-Ligand Charge Transfer (MLCT) transition. libretexts.org This involves the excitation of an electron from a d-orbital of the metal to a π* anti-bonding orbital of the bipyridine ligand. libretexts.orgacs.org These transitions are typically observed in the visible region of the spectrum and are responsible for the vibrant colors of many of these complexes. mdpi.com

The energy of the MLCT band can be tuned by altering the electron-donating or electron-withdrawing nature of the substituents on the bipyridine ligand. For example, the introduction of electron-donating tolyl groups at the 2 and 6 positions can influence the energy of the π* orbitals, thereby shifting the MLCT absorption and emission bands. sciencepublishinggroup.com The spectroscopic signature of an MLCT transition is a broad, moderately intense absorption band. researchgate.net The corresponding emission from the triplet MLCT (³MLCT) state is often characterized by a large Stokes shift and a relatively long lifetime. researchgate.netacs.org

In addition to MLCT transitions, Ligand-Centered (LC) electronic transitions also play a crucial role in shaping the optical profiles of these complexes. These transitions, which are typically π → π* in nature, occur within the this compound ligand itself and are usually observed at higher energies (in the UV region) compared to MLCT bands. researchgate.netnih.gov

Excited State Dynamics and Lifetimes of Metal-2,6-Di-p-tolyl-4,4'-bipyridine Complexes

The excited-state dynamics of metal-2,6-di-p-tolyl-4,4'-bipyridine complexes are complex processes involving several competing radiative and non-radiative decay pathways. acs.org Upon photoexcitation into the MLCT or LC manifolds, the complex rapidly undergoes intersystem crossing to populate the lowest-energy triplet excited state, typically a ³MLCT state. nih.gov The lifetime of this excited state is a crucial parameter that dictates the efficiency of any subsequent photochemical or photophysical processes.

For ruthenium(II) complexes with aryl-substituted bipyridines, such as [Ru(dptb)₃]²⁺ (where dptb is 4,4'-di-p-tolyl-2,2'-bipyridine), the excited-state lifetime is influenced by factors like the rigidity of the ligand and the extent of electronic delocalization. acs.org It has been proposed that the coplanarity of the tolyl substituents with the bipyridine ring can lead to extended intraligand electron delocalization, affecting the excited-state lifetime. acs.org The lifetimes of these excited states can range from nanoseconds to microseconds, depending on the specific metal, ligand structure, and solvent environment. researchgate.netdiva-portal.org

| Complex | Excited State Lifetime (τ) | Conditions | Reference |

| Ru(dptb)₃₂ | 1.1 µs | Acetonitrile, Room Temp. | acs.org |

| [Ru(bpy)₃]²⁺ | 40 ± 15 fs (ISC) | Solution | nih.gov |

| Mo(0) complex | 56 ns | Deaerated toluene, 20 °C | acs.org |

Photoluminescence Quantum Yields and Efficiency Enhancements

The photoluminescence quantum yield (Φ_em) is a measure of the efficiency of the emission process, defined as the ratio of emitted photons to absorbed photons. For metal complexes of this compound, achieving high quantum yields is often a key objective for applications in light-emitting devices.

The quantum yield is influenced by the competition between radiative decay (luminescence) and non-radiative decay pathways. acs.org Factors that can enhance quantum yields include rigidifying the ligand structure to reduce vibrational quenching, and tuning the energy gap between the emissive state and higher-lying non-emissive states. For example, lanthanide complexes with 4,4'-bipyridine (B149096) have shown high quantum yields, with a terbium-based complex exhibiting a quantum yield of 86%. nih.gov In some platinum(II) metallacycles, quantum yields ranging from 1.2% to 6.0% have been observed in the solid state. nih.gov

Solvent Effects on the Photophysical Behavior of Bipyridine-Based Complexes

The solvent environment can have a profound impact on the photophysical properties of bipyridine-based metal complexes. rsc.org Changes in solvent polarity can alter the energies of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism). mdpi.com For instance, in many ruthenium(II) and rhenium(I) complexes, the MLCT emission band shows a red shift as the solvent polarity increases, due to the greater stabilization of the polar excited state in a more polar environment. sciencepublishinggroup.com

Solvent can also influence the excited-state lifetime and quantum yield. acs.org Specific interactions, such as hydrogen bonding between the solvent and the complex, can introduce additional non-radiative decay pathways, leading to quenching of the luminescence. rsc.org In some cases, solvent-dependent excited state switching has been observed, where the nature of the lowest-lying excited state changes with the solvent. rsc.org The study of a Cd(II) complex with 4,4'-bipyridine showed that the fluorescence intensity was strongest in ethanol (B145695) and acetonitrile, while it was quenched in DMF and DMAC. mdpi.com

Investigation of Upconversion Phenomena in Bipyridine-Derived Metal Complexes

Photon upconversion, the process of converting two or more low-energy photons into one higher-energy photon, is a phenomenon of great interest for applications in bioimaging, photovoltaics, and photocatalysis. rsc.org Sensitized triplet-triplet annihilation (TTA) is a common mechanism for achieving upconversion, where a sensitizer (B1316253) molecule absorbs low-energy light and transfers its triplet energy to an annihilator (or emitter) molecule. rsc.org

Metal complexes based on bipyridine ligands, particularly those of ruthenium(II), osmium(II), and platinum(II), have been extensively studied as sensitizers in TTA-upconversion systems due to their strong absorption in the visible region, high intersystem crossing yields, and long-lived triplet excited states. rsc.orgrsc.org While direct evidence for upconversion involving this compound complexes is not widespread in the provided search results, the general principles apply. The long excited-state lifetimes and favorable redox properties of complexes with substituted bipyridines make them promising candidates for this application. nih.govdiva-portal.org For instance, an Os(II) complex with a substituted bipyridine ligand showed a 4-fold increase in TTA upconversion quantum yield compared to the unsubstituted complex. rsc.org

Electrochemical Behavior of 2,6 Di P Tolyl 4,4 Bipyridine and Its Metal Complexes

Redox Potentials and Ligand-Centered Reduction Processes

The 4,4'-bipyridine (B149096) framework is known for its ability to undergo reversible, one-electron reduction steps. This redox activity is centered on the ligand itself, where electrons are accepted into the low-lying π* orbitals of the bipyridine system. nih.govacs.org This process leads to the formation of a stable radical anion (bipy•⁻) and, in some cases, a subsequent reduction to a dianion (bipy²⁻). nih.govacs.org These reduction processes are often reversible and can be readily observed using techniques like cyclic voltammetry. iieta.org

The reduction potential is sensitive to the nature of the substituents on the bipyridine rings. Electron-donating groups, such as alkyl or aryl groups like p-tolyl, are generally expected to make the reduction potentials more negative compared to the unsubstituted 4,4'-bipyridine. The dihedral angle between the two pyridine (B92270) rings, which is influenced by steric factors, also plays a crucial role in the electronic and electrochemical properties by affecting the delocalization between the rings. mdpi.com

In metal complexes, the bipyridine-centered reduction is still a prominent feature. The coordination to a metal center typically causes an anodic shift (a less negative potential) for the ligand reduction, a consequence of the stabilization of the ligand's orbitals upon coordination. mdpi.com The stepwise reduction of bipyridine ligands within a complex can lead to species where the ligand acts as a non-innocent, redox-active component, storing and releasing electrons. nih.govacs.orgethz.ch

Table 1: Representative Reduction Potentials for 4,4'-Bipyridine Derivatives and Related Complexes Note: This table presents data for related compounds to illustrate the general electrochemical behavior, as specific data for 2,6-Di-p-tolyl-4,4'-bipyridine was not found in the searched literature.

| Compound/Complex | Redox Couple | Potential (V vs. ref) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|

| N,N'-dialkyl-4,4'-bipyridinium (Viologen) | Dication/Radical Cation | Varies (e.g., -0.4 to -0.9) | Aqueous/Organic | mdpi.com |

| [Mn(BPI1)Cl₂] (BPI1 = bpy derivative) | Ligand-centered reduction | -1.19 (irreversible) | Acetonitrile | mdpi.com |

| [Mn(BPI2)Cl₂] (BPI2 = bpy derivative) | Ligand-centered reduction | ~ -2.0 | Acetonitrile | mdpi.com |

The potentials are highly dependent on the specific derivative, solvent, and reference electrode used.

Metal-Centered Oxidation Processes in Coordinated 4,4'-Bipyridine Systems

In transition metal complexes featuring 4,4'-bipyridine or its derivatives, oxidation processes can be either centered on the metal ion or the ligand. utexas.edu For many complexes, particularly with mid-to-late transition metals like Ru(II), Os(II), Co(II), and Fe(II), the initial oxidation is a metal-centered event, leading to a higher oxidation state for the metal (e.g., Ru(II) → Ru(III)). mdpi.comutexas.edujcsp.org.pknih.gov This is often observed as a reversible one-electron wave in cyclic voltammetry. utexas.edujcsp.org.pk

For instance, studies on ruthenium and osmium bipyridine complexes show stable and reversible M(II)/M(III) couples. utexas.edu In some cobalt complexes, a Co(II)/Co(III) redox couple is observed, indicating a metal-centered process. jcsp.org.pknih.gov In contrast, for certain iron and ruthenium complexes, further oxidation beyond the 3+ state can become ligand-centered. utexas.edu The specific nature of the redox process is crucial for the complex's potential application, for example, in catalysis where the metal's ability to cycle between different oxidation states is key. mdpi.com

Table 2: Examples of Metal-Centered Oxidation Potentials in Bipyridine Complexes Note: This table provides illustrative examples from related bipyridine complexes.

| Complex | Redox Couple | Potential (E₁/₂ or Epa, V vs. ref) | Solvent | Reference |

|---|---|---|---|---|

| [Co(4-(4-bromophenyl)-[2,2'-bipyridine]-6-COOH)₂] | Co(II)/Co(III) | 0.313 (Epa) | Not specified | jcsp.org.pk |

| [(cyclen)₃Ru₃(4,4'-bpy)₃]⁶⁺ | Ru(II)/Ru(III) transitions | 0.207, 0.342, 0.434 | Acetonitrile | nih.gov |

| [Ru(bpy)₂(4,4'bpy(OH)₂) ]²⁺ | Ru(II)/Ru(III) | 0.91 (at low pH) | Aqueous | rsc.org |

The potentials are highly dependent on the specific complex, solvent, and reference electrode used.

Spectroelectrochemical Analysis of Electronic Transitions during Redox Events

Spectroelectrochemistry is a powerful technique that provides insight into the electronic structure of a molecule as its redox state is changed. By monitoring the UV-visible absorption spectrum while controlling the electrochemical potential, one can observe the appearance and disappearance of electronic transitions associated with specific oxidation states.

For many transition metal bipyridine complexes in their stable state (e.g., Ru(II)), the visible region of the spectrum is dominated by metal-to-ligand charge transfer (MLCT) bands. rsc.orgdiva-portal.org Upon electrochemical oxidation of the metal center (M(II) → M(III)), these MLCT bands typically disappear or bleach because the metal d-orbitals are no longer available to donate electrons to the ligand's π* orbitals. rsc.org Concurrently, new, often weaker, absorption bands may appear at different energies, which can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions in the oxidized species. rsc.org

Conversely, during ligand-centered reduction, new, intense absorption bands appear that are characteristic of the bipyridine radical anion (bipy•⁻). nih.govacs.org These transitions, typically in the visible or near-infrared (NIR) region, are due to π* → π* transitions within the singly occupied molecular orbital (SOMO) of the radical ligand. nih.govacs.org The color change associated with these redox events is the basis for the use of bipyridine complexes in electrochromic devices. jcsp.org.pknih.gov

Table 3: Typical Spectroelectrochemical Changes in Bipyridine Complexes Note: This table summarizes general findings for bipyridine systems.

| Redox Process | Initial State | Final State | Typical Spectral Change | Reference |

|---|---|---|---|---|

| Metal Oxidation | M(II) complex | M(III) complex | Disappearance of visible MLCT bands; appearance of new, weaker bands. | rsc.org |

| Ligand Reduction | Neutral bpy ligand | bipy•⁻ radical anion | Appearance of new, intense absorption bands in the visible/NIR region. | nih.govacs.org |

Electropolymerization Studies of 4,4'-Bipyridine Derivatives for Functional Materials

Electropolymerization is a versatile method for creating thin, functional polymer films directly on an electrode surface. oup.commdpi.com This technique involves the electrochemical oxidation or reduction of a monomer that has been functionalized with a polymerizable group. For bipyridine-based systems, this is often achieved by attaching moieties such as vinyl, bromomethyl, or thiophene (B33073) groups to the bipyridine core. mdpi.comacs.orgacs.org

Upon applying a suitable potential, these monomers undergo coupling reactions to form a stable, often cross-linked, polymeric film that adheres to the electrode. oup.comacs.org The resulting polymer retains the desirable properties of the bipyridine unit, such as its ability to coordinate metal ions. This allows for the in-situ formation of metallopolymer films with applications in electrocatalysis, chemical sensing, and electrochromic devices. acs.orgresearchgate.netrsc.org For example, ruthenium and osmium complexes containing vinyl-substituted bipyridine ligands have been electropolymerized to create stable, redox-active films. acs.org

While no electropolymerization studies specifically involving this compound have been reported in the searched literature, it is conceivable that this ligand could be incorporated into functional materials through this method. This would first require the chemical modification of the ligand to introduce a polymerizable functional group. The significant steric bulk of the tolyl groups at the 2 and 6 positions might influence the polymerization process and the morphology of the resulting film.

Supramolecular Chemistry Involving 2,6 Di P Tolyl 4,4 Bipyridine Derivatives

Role as Molecular Building Blocks in Supramolecular Architectures

In supramolecular chemistry, the design and synthesis of large, functional architectures rely on the principle of self-assembly, where individual molecular building blocks spontaneously organize into ordered structures through non-covalent interactions. 4,4'-Bipyridine (B149096) and its derivatives are foundational building blocks in this field, widely utilized for their linear, bidentate coordinating nature which allows them to act as linkers or "struts" in the construction of complex assemblies. mdpi.commdpi.com The versatility of the 4,4'-bipyridine scaffold allows for its incorporation into a vast range of materials, including coordination polymers, metal-organic frameworks (MOFs), and discrete molecular polygons and polyhedra. mdpi.comscielo.org.co

The compound 2,6-Di-p-tolyl-4,4'-bipyridine represents a specialized building block within this family. The introduction of bulky p-tolyl groups at the 2 and 6 positions, adjacent to the inter-ring C-C bond, imposes significant steric hindrance. This steric constraint forces the two pyridine (B92270) rings into a non-coplanar, twisted conformation. This fixed dihedral angle is a critical design feature, transforming the ligand from a flexible linker into a rigid, pre-programmed component. This inherent structural rigidity is highly desirable for constructing predictable and stable three-dimensional networks, as it reduces the number of possible conformations and directs the self-assembly process toward a specific, well-defined architecture. The tolyl groups also enhance the solubility of the ligand in organic solvents and provide additional sites for non-covalent interactions, such as π-π stacking and van der Waals forces, which can further stabilize the resulting supramolecular structure. purdue.edu

Self-Assembly of Coordination Polymers and Metal-Organic Frameworks (MOFs) utilizing 4,4'-Bipyridine Derivatives

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters (nodes) linked together by organic ligands. mdpi.com Derivatives of 4,4'-bipyridine are among the most common and effective linkers for creating these extended networks due to the divergent orientation of the nitrogen atoms, which can coordinate to different metal centers. mdpi.commdpi.com The length and geometry of the bipyridine linker are primary determinants of the resulting framework's topology and pore size. mdpi.com

The self-assembly process typically involves combining the bipyridine ligand with a metal salt in a suitable solvent system, often under solvothermal conditions. ub.edu The coordination between the pyridyl nitrogen atoms and the metal nodes forms a repeating network that extends in one, two, or three dimensions. For instance, mixed-ligand systems combining 4,4'-bipyridine with polycarboxylate linkers have been used to construct robust frameworks with specific functionalities, such as gas adsorption or sensing capabilities. nih.govmolaid.comrsc.org

While specific crystal structures of MOFs using this compound are not detailed in the provided research, the compound is explicitly marketed as a building block for MOF synthesis. moldb.com The inherent twist and steric bulk of this ligand would be expected to produce frameworks with high porosity and large internal cavities, as the bulky tolyl groups would prevent the formation of densely packed or interpenetrated structures that can occur with the simpler, unsubstituted 4,4'-bipyridine ligand.

| Compound Name | Metal Ion(s) | Other Ligands | Structural Feature | Reference |

|---|---|---|---|---|

| [Co2(btec)(bipy)2(DMF)]·DMF·3H2O | Co(II) | 1,2,4,5-benzenetetracarboxylate (btec) | 3D pillared-layer framework | molaid.com |

| Ni-SIP-BPY | Ni(II) | 5-sulfoisophthalic acid (SIP) | 3D framework for explosive sensing | nih.gov |

| {[Cu(Pip)2(4,4'-bipy)]}n | Cu(II) | Piperonylic acid (HPip) | 1D zig-zag polymeric chain | ub.edu |

| [Mn4(bptca)2(titmb)(H2O)7]·DMF·4H2O | Mn(II) | 4,4′-bipyridine-2,2′,6,6′-tetracarboxylic acid, titmb | 2D double-layer structure | rsc.org |

Mechanistic Insights into Self-Assembly Protocols and Non-Covalent Interactions

The formation of supramolecular architectures from bipyridine-based building blocks is governed by a complex interplay of non-covalent interactions. rsc.orgmdpi.com The primary interaction driving the assembly of coordination polymers and MOFs is the coordinative bond between the nitrogen lone pairs of the pyridine rings and the metal centers. mdpi.comub.edu However, a suite of weaker, non-covalent forces plays a crucial role in stabilizing the final structure and directing its specific geometry. purdue.edursc.orgacs.org

These secondary interactions include:

π-π Stacking: The aromatic pyridine and tolyl rings are capable of engaging in π-π stacking interactions. These interactions are significant in controlling the orientation of ligands within the crystal lattice and contribute substantially to the enthalpic stability of the assembled structure. acs.orgrsc.org In this compound, the tolyl groups provide large surface areas ideal for such interactions.

CH-π Interactions: The hydrogen atoms on one aromatic ring can interact favorably with the electron-rich π-system of a neighboring ring, further influencing the packing arrangement. researchgate.net

The self-assembly process is a thermodynamic one, where the system seeks its most stable energetic state. The final architecture is the result of a delicate balance between the strength and directionality of these varied interactions. purdue.edu Computational methods, such as Density Functional Theory (DFT), are often employed to understand the energetics of these interactions and to predict the most likely supramolecular structures. nih.govacs.org The fixed, twisted geometry of this compound simplifies this process by reducing the conformational freedom of the linker, making the final structure more predictable.

Development of Molecular Machines, Motors, and Switches with 4,4'-Bipyridine Scaffolds

The 4,4'-bipyridine scaffold is a key component in the design of artificial molecular machines—molecules capable of performing controlled, machine-like movements in response to external stimuli. mdpi.com These systems often utilize the unique electronic and structural properties of N,N'-disubstituted 4,4'-bipyridinium units, known as viologens. mdpi.com

Key principles exploited in bipyridine-based molecular machines include:

Redox Switching: Viologens can be reversibly reduced from a dicationic state (Bpy²⁺) to a radical cationic (Bpy•⁺) and a neutral state (Bpy⁰). This change in redox state alters the electronic properties of the unit, which can be used to control the position of another component in an interlocked molecule like a rotaxane or catenane. mdpi.comacs.org

Rotational Motion: The single bond between the two pyridine rings can act as an axle for rotational motion. This rotation can be controlled by coordinating and de-coordinating metal ions, which changes the preferred geometry of the bipyridine unit. zenodo.org

Light-Induced Motion: By integrating photosensitive groups, light energy can be used to trigger redox changes or isomerization, leading to controlled mechanical motion in a non-invasive manner. zenodo.org

While the highly sterically hindered this compound may not be suitable for applications requiring free rotation or the specific electronic properties of planar viologens, its structural features are relevant to other types of molecular machinery. The extreme steric hindrance around the central C-C bond creates a very high barrier to rotation. This property could be exploited to create molecular brakes or gears, where the motion of one part of a molecule relative to another is deliberately restricted or controlled. nih.gov For example, a system could be designed where a chemical or photochemical stimulus alters the conformation of the tolyl groups, thereby locking or unlocking the rotational motion, analogous to a mechanical brake. nih.govacs.org

| Machine Type | Core Component | Stimulus | Principle of Operation | Reference |

|---|---|---|---|---|

| Molecular Switch | Viologen (N,N'-dialkyl-4,4'-bipyridinium) | Electricity, Chemical Redox | Reversible change between redox states (e.g., dication and radical cation) alters recognition sites for a macrocycle. | mdpi.com |

| Molecular Motor | Chiral 4,4'-bipyridine linked to a peptide | Chemical (Zinc ions) | Metal ion coordination induces rotation around the bipyridine C-C axis in a specific direction. | zenodo.org |

| Molecular Pump | Oligomer with Bipyridinium (Bpy²⁺) stations | Chemical Redox (Zn dust) | An energy ratchet mechanism uses redox cycles to unidirectionally thread and trap rings onto a collecting chain. | acs.org |

| Molecular Brake | Triptycene with pyridine groups | Chemical (Hg²⁺ ions) | Cation binding forces coplanarity, raising the energy barrier and halting free rotation about a single bond. | nih.gov |

Catalytic Applications of Metal Complexes Incorporating 2,6 Di P Tolyl 4,4 Bipyridine Ligands

General Principles of Transition-Metal Catalysis with Bipyridine Ligands

Bipyridine ligands are fundamental in transition-metal catalysis, serving as key components in a wide array of applications including in biologically active molecules, photosensitizers, and supramolecular structures. mdpi.com Their ability to form stable complexes with various metal ions is a cornerstone of their utility in coordination chemistry and catalysis. lookchem.com The strong coordination of bipyridine products with the metal center can sometimes decrease catalytic activity, making the design of the catalytic system crucial for successful reactions. mdpi.com

Transition-metal catalysis often involves a series of elementary steps such as oxidative addition, reductive elimination, and insertion reactions. uclouvain.be The electronic properties of the bipyridine ligand, influenced by substituents, can modulate the reactivity of the metal center. For instance, electron-withdrawing groups can enhance the catalytic activity in some cases by making the metal center more electrophilic. Conversely, electron-donating groups can increase electron density on the metal, which can be beneficial for other types of catalytic reactions. The steric hindrance provided by bulky substituents on the bipyridine ring, such as the p-tolyl groups in 2,6-di-p-tolyl-4,4'-bipyridine, can influence the selectivity of catalytic reactions by controlling the access of substrates to the metal center. lookchem.com

Specific Catalytic Transformations Enabled by this compound Complexes

Complexes incorporating this compound and its derivatives have been successfully employed in several key catalytic transformations.

C-C Bond Formation:

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C(sp²)–C(sp²) bonds, and bipyridine ligands are often crucial in these systems. mdpi.com For example, Suzuki coupling, a widely used method for synthesizing bipyridine structures, often utilizes palladium catalysts with bipyridine-based ligands. mdpi.com The steric bulk of the tolyl groups in this compound can play a significant role in promoting selective coupling reactions. While specific examples detailing the use of this compound in C-C bond formation are not extensively documented in the provided results, the general principles of using sterically demanding bipyridine ligands suggest its potential in controlling regioselectivity and preventing side reactions.

Hydrogenation:

Metal complexes with bipyridine-type ligands are active in hydrogenation and transfer hydrogenation reactions. nih.govrsc.org For instance, ruthenium and iridium complexes with pyridyl-containing ligands have shown high catalytic activity in the transfer hydrogenation of ketones and imines. nih.govacs.org The mechanism often involves metal-ligand cooperation, where the ligand actively participates in the catalytic cycle. nih.govacs.org While direct catalytic data for this compound in hydrogenation is not explicitly detailed, the structural similarities to other effective bipyridine ligands suggest its potential in this area.

Borylation:

Iridium-catalyzed C-H borylation of arenes is a significant transformation for creating arylboronic esters. msu.edu The regioselectivity of these reactions is heavily influenced by the steric environment of the ligand. msu.edu For instance, iridium complexes with 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) are effective for the borylation of 1,3-disubstituted arenes at the meta-position due to steric factors. msu.edu This highlights the importance of bulky substituents on the bipyridine ligand, a key feature of this compound, in directing the borylation to specific positions. The steric hindrance imposed by the tolyl groups could be exploited to achieve selective borylation of various aromatic substrates.

Photoredox Catalysis with Nickel-Bipyridine Complexes and Related Systems

The combination of photoredox catalysis with nickel-bipyridine (bpy) complexes has become a prominent area of research due to its broad synthetic utility. nih.govnih.govacs.orgcaltech.edu These reactions can be initiated through photosensitized or direct excitation processes. nih.govacs.orgcaltech.edu In many cases, a photosensitizer absorbs light and then transfers energy or an electron to the nickel complex to initiate the catalytic cycle. nih.govacs.org

A key step in many nickel-catalyzed photoredox reactions is the oxidative addition of an aryl halide to a Ni(I) species, which generates a Ni(III) aryl complex. ucla.edu The bipyridine ligand plays a crucial role in stabilizing the different oxidation states of nickel throughout the catalytic cycle. The electronic properties of the bipyridine ligand, which can be tuned by substituents, influence the redox potentials of the nickel complexes and, consequently, their reactivity. nih.gov While specific studies on this compound in this context are not detailed, its electronic and steric profile suggests it could modulate the activity and selectivity of such photoredox reactions.

Influence of Ligand Field Strength and Coordination Geometry on Catalytic Activity and Selectivity

The catalytic activity and selectivity of transition metal complexes are significantly influenced by the ligand field strength and coordination geometry. nih.govacs.org The ligand field strength, which is determined by the nature of the ligand and its interaction with the metal d-orbitals, affects the electronic structure and reactivity of the complex. acs.orgmdpi.comacs.org

For bipyridine complexes, the substituents on the pyridine (B92270) rings can alter the ligand field strength. Electron-withdrawing groups generally lead to a weaker ligand field, while electron-donating groups result in a stronger ligand field. princeton.edu This, in turn, can influence the spin state of the metal and the energy levels of the frontier orbitals, which are critical for catalysis. mdpi.comprinceton.edu

The coordination geometry, dictated by the bite angle and steric bulk of the ligand, also plays a crucial role. The rigid structure and sterically demanding tolyl groups of this compound can enforce a specific coordination geometry around the metal center. lookchem.com This can influence the accessibility of substrates to the active site and thus control the selectivity of the catalytic reaction. For example, in nickel-bipyridine complexes, the coordination geometry has a dramatic effect on the activity towards reductive steps in a catalytic cycle. nih.govacs.org

Application in Heterogeneous Catalytic Systems

Bipyridine-based ligands have been incorporated into heterogeneous catalytic systems, which offer advantages such as easy separation and reuse of the catalyst. mdpi.com One approach involves anchoring ruthenium-bipyridine complexes onto solid supports, such as hollow nanocomposites, for use in heterogeneous catalysis. rsc.org These supported catalysts have shown consistent performance over multiple reaction cycles with minimal leaching of the metal complex. rsc.org

While there is no specific information in the provided results about the use of this compound in heterogeneous systems, its ability to form stable metal complexes makes it a potential candidate for such applications. lookchem.com The principles of immobilizing bipyridine complexes onto solid supports could be applied to complexes of this compound to develop robust and recyclable heterogeneous catalysts. The steric bulk of the tolyl groups might also play a role in the stability and performance of the supported catalyst.

Compound Information Table

| Compound Name |

| This compound |

| 4,4'-di-tert-butyl-2,2'-bipyridine |

| Palladium |

| Ruthenium |

| Iridium |

| Nickel |

| Arylboronic esters |

| Aryl halide |

| Ni(I) |

| Ni(III) |

| 1,3-disubstituted arenes |

Catalytic Transformation Data

| Catalytic Transformation | Metal Catalyst | Ligand Type | Key Features |

| C-C Bond Formation (Suzuki Coupling) | Palladium | Bipyridine | Forms C(sp²)–C(sp²) bonds; ligand sterics can control selectivity. mdpi.com |

| Hydrogenation/Transfer Hydrogenation | Ruthenium, Iridium | Pyridyl-containing | Active for ketones and imines; often involves metal-ligand cooperation. nih.govacs.org |

| C-H Borylation | Iridium | Bipyridine (e.g., dtbpy) | Forms arylboronic esters; ligand sterics direct regioselectivity. msu.edu |

| Photoredox Catalysis | Nickel | Bipyridine | Wide synthetic utility; involves multiple oxidation states of nickel. nih.govnih.govacs.orgcaltech.edu |

| "} |

Theoretical and Computational Investigations of 2,6 Di P Tolyl 4,4 Bipyridine Systems

Density Functional Theory (DFT) Studies on Electronic and Geometric Structure of Ligands and Complexes

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic and geometric properties of 2,6-di-p-tolyl-4,4'-bipyridine and its metal complexes. DFT calculations provide insights into bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity and spectroscopic behavior.

Studies on related bipyridine ligands have shown that DFT methods, such as those employing the B3LYP functional, can accurately predict molecular geometries. For instance, in a study of 4,4'-di-p-tolyl-2,2'-bipyridine (a structural isomer), DFT calculations were used to optimize the molecular geometry. msu.edu The calculated bond lengths and angles were found to be in good agreement with experimental data obtained from X-ray crystallography. This validates the use of DFT for predicting the structure of similar molecules like this compound.

In complexes, DFT is used to understand the interaction between the this compound ligand and the metal center. These calculations can reveal the nature of the metal-ligand bond, including the degree of covalent and electrostatic character. For example, DFT studies on nickel-bipyridine complexes have been instrumental in understanding their catalytic activity. oaes.cc The calculations show how the electronic structure of the ligand influences the redox properties of the metal center, which is a key factor in catalysis.

The electronic structure, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can also be determined using DFT. researchgate.net The HOMO-LUMO gap is a critical parameter that influences the electronic absorption and emission properties of the molecule. For this compound, the tolyl groups are expected to influence the electronic structure by donating electron density to the bipyridine core, thereby affecting the HOMO and LUMO energies.

| System | DFT Functional | Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|---|

| NiBr2/4,4'-di-methyl-2,2'-bipyridine | B3LYP-D3(BJ) | SDD for Ni, 6-311G(d,p) for Br, 6-31G(d,p) | Radical addition energy barrier | 10.4 kcal/mol | oaes.cc |

| Fe(X-pybox)22 | - | - | Correlation of T1/2 with ρ(Npy) | Strong positive correlation | acs.org |

| 4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- researchgate.netcaltech.eduacs.orgthiadiazol-2-yl)-imine | B3LYP | 6-31G(d,p) | Optimized molecular geometry | - | researchgate.net |

Time-Dependent Density Functional Theory (TD-DFT) for Analysis of Electronic Transitions and Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to investigate the excited-state properties of molecules, including electronic transitions and spectroscopic characteristics. It is particularly valuable for understanding the UV-Vis absorption spectra of compounds like this compound and its complexes.

TD-DFT calculations can predict the energies of electronic transitions, their corresponding oscillator strengths, and the nature of the orbitals involved (e.g., π-π, n-π, metal-to-ligand charge transfer (MLCT)). acs.org For aryl-substituted bipyridyl complexes, TD-DFT has been successfully used to interpret their photophysical properties. acs.org The calculations help to assign the observed absorption bands to specific electronic transitions within the molecule.

In the context of this compound, TD-DFT can elucidate how the tolyl substituents affect the electronic transitions. The electron-donating nature of the tolyl groups can lead to a red-shift in the absorption spectra compared to unsubstituted 4,4'-bipyridine (B149096). TD-DFT calculations on related systems have shown that the nature and position of substituents on the bipyridine ring have a significant impact on the electronic absorption spectra. msu.edu

Furthermore, TD-DFT is crucial for studying the spectroscopic properties of metal complexes of this compound. In these complexes, new electronic transitions, such as MLCT bands, can appear. caltech.edu TD-DFT can predict the energies and intensities of these transitions, providing valuable information for the design of new materials with specific optical properties, such as those used in solar cells or light-emitting devices.

| System | Computational Method | Solvent Model | Key Finding | Reference |

|---|---|---|---|---|

| Nickel-Bipyridine Cross-Coupling Catalysts | TD-DFT | CPCM (THF) | Correlation between calculated 1MLCT transition energies and Hammett parameters. | caltech.edu |

| [Ru(dpb)3]2+ | TD-DFT | - | Analysis of emission spectrum to understand radiative quantum yield. | acs.org |

| Bis(tridentate) Polypyridyl Transition Metal Complexes | TD-DFT | - | Confirmation of desired electronic properties for DSSC and LEC applications. | uni-mainz.de |

| [Si(ttpy)2]n+ | TD-DFT | Acetonitrile | Simulated UV-vis spectra to elucidate electrochromic properties. | mdpi.com |

Computational Analysis of Excited States and Energy Transfer Pathways

Computational methods are essential for understanding the behavior of molecules in their excited states and for mapping out potential energy transfer pathways. This is particularly relevant for applications in photochemistry and photophysics, where the fate of a molecule after absorbing light is of primary interest.

For systems involving this compound, computational analysis can be used to explore the potential energy surfaces of the excited states. researchgate.net This allows for the identification of different decay channels, such as fluorescence, phosphorescence, and non-radiative decay. The calculations can also shed light on the mechanisms of intersystem crossing (from a singlet to a triplet state) and internal conversion.

In the context of energy transfer, computational studies can model the transfer of electronic excitation energy from a donor molecule to an acceptor molecule. acs.org For instance, if this compound is part of a larger supramolecular assembly or a coordination complex, calculations can determine the rate and efficiency of energy transfer between different components of the system. This is crucial for designing efficient light-harvesting systems or photocatalysts.

Studies on related ruthenium-bipyridine complexes have demonstrated the power of computational analysis in understanding excited-state dynamics. msu.eduacs.org These studies have shown how factors like ligand conformation and vibronic coupling can influence the photophysical properties of the complexes. Similar computational approaches can be applied to systems containing this compound to gain a deeper understanding of their excited-state behavior.

Mechanistic Studies of Reactions via Computational Modeling (e.g., radical processes in catalysis)

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions, including complex catalytic cycles and radical processes. For reactions involving this compound or its complexes, computational studies can provide detailed insights that are often difficult to obtain through experiments alone.

In the field of catalysis, DFT calculations are frequently used to map out the entire catalytic cycle, identifying the structures of intermediates and transition states. oaes.cc This allows for the determination of the rate-determining step and provides a basis for understanding how the catalyst's structure and electronic properties influence its activity and selectivity. For example, in nickel-catalyzed cross-coupling reactions, computational studies have been used to investigate the mechanism of radical formation and the subsequent steps of the catalytic cycle. nih.gov

These studies have revealed the importance of the bipyridine ligand in stabilizing the nickel center and in modulating its reactivity. The electronic and steric properties of the this compound ligand would be expected to have a significant impact on the catalytic performance of its metal complexes. Computational modeling can be used to predict these effects and to guide the design of more efficient catalysts.

Furthermore, computational methods can be used to study the mechanisms of photochemical reactions. nih.gov For instance, in photoredox catalysis, calculations can help to understand the process of photoinduced electron transfer and the subsequent radical reactions that lead to the formation of the desired product.

Validation and Correlation of Theoretical Predictions with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions through comparison with experimental data. This correlation is essential for establishing the reliability of the computational methods and for ensuring that the theoretical models provide an accurate description of the chemical system under investigation.

For this compound and its derivatives, theoretical predictions of geometric structures can be compared with experimental data from X-ray crystallography. researchgate.net Similarly, calculated spectroscopic properties, such as UV-Vis absorption spectra obtained from TD-DFT calculations, can be compared with experimentally measured spectra. msu.eduacs.org A good agreement between theory and experiment provides confidence in the computational results and allows for a more detailed interpretation of the experimental observations.

In the study of reaction mechanisms, theoretical predictions of reaction rates and selectivities can be compared with experimental kinetic data. acs.org This comparison can help to validate the proposed mechanism and to identify the key factors that control the outcome of the reaction.

The synergy between theoretical and experimental studies is a powerful approach for advancing our understanding of chemical systems. Computational modeling can provide insights that are not directly accessible through experiments, while experimental data is essential for validating and refining the theoretical models. This integrated approach has been successfully applied to a wide range of chemical problems, including the study of bipyridine-based ligands and their complexes.

Future Perspectives and Advanced Research Directions

Innovations in Ligand Design and Rational Functionalization of 4,4'-Bipyridine (B149096) Derivatives

The 4,4'-bipyridine framework is a cornerstone in coordination chemistry, and the strategic functionalization of this core is paramount for developing new materials with desired properties. The 2,6-Di-p-tolyl-4,4'-bipyridine scaffold serves as an excellent starting point for rational design, offering multiple avenues for modification. Future innovations will likely focus on leveraging established synthetic methodologies, such as Suzuki and Stille cross-coupling reactions, to introduce a diverse array of functional groups. nih.govresearchgate.net

The p-tolyl groups are particularly attractive targets for functionalization. The methyl groups can be modified through reactions like bromination followed by nucleophilic substitution, opening pathways to attach a wide range of functionalities including esters, amines, or other aromatic systems. Furthermore, electrophilic aromatic substitution on the tolyl rings could introduce nitro, halogen, or acyl groups, which can be subsequently transformed. These modifications allow for the fine-tuning of the ligand's electronic properties (electron-donating or -withdrawing character), solubility, and steric profile. For instance, introducing long alkyl chains could enhance solubility in nonpolar solvents, while incorporating polar groups like carboxylic acids could enable aqueous applications or serve as anchoring points on semiconductor surfaces.

A key research direction is the synthesis of unsymmetrical derivatives, where the two p-tolyl groups are differentially functionalized. This would break the molecule's symmetry, leading to complexes with unique directional properties, which are highly sought after for applications in nonlinear optics and molecular electronics.

Exploration of Novel Metal Complexes with Tailored Photophysical and Electrochemical Properties

The coordination of this compound to transition metals like Ruthenium(II), Iridium(III), Platinum(II), and Silver(I) is expected to yield novel complexes with distinct photophysical and electrochemical characteristics. nih.govnih.gov The steric bulk of the p-tolyl groups at the 2 and 6 positions will enforce a twisted conformation between the pyridine (B92270) rings of the bipyridine unit and can significantly influence the geometry of the resulting metal complex. This distortion can disrupt π-conjugation and alter the energies of the frontier molecular orbitals, leading to shifts in absorption and emission spectra. nih.gov

Specifically, in luminescent complexes, the bulky tolyl groups can act as "steric shields," minimizing intermolecular π–π stacking and aggregation-caused quenching (ACQ) in the solid state. This is a critical advantage for the development of highly efficient organic light-emitting diodes (OLEDs). nih.gov The emission properties, such as quantum yield and excited-state lifetime, can be systematically tuned by modifying the electronic nature of the tolyl substituents.

Electrochemical properties will also be highly dependent on the ligand's structure. The redox potentials of the metal center and the ligand can be precisely adjusted through functionalization. For example, adding electron-donating groups to the tolyl rings would be expected to lower the oxidation potential of the metal center, while electron-withdrawing groups would make it more difficult to oxidize. Such tunability is crucial for applications in electrocatalysis and the design of redox-active materials for energy storage. rsc.org

| Substituent on p-tolyl Ring | Expected Effect on Emission Wavelength | Expected Effect on Quantum Yield | Expected Effect on Metal Oxidation Potential |

|---|---|---|---|

| -H (unsubstituted) | Baseline | Baseline | Baseline |

| -OCH₃ (electron-donating) | Red-shift (lower energy) | Potentially increased | Lower (easier to oxidize) |

| -CF₃ (electron-withdrawing) | Blue-shift (higher energy) | Potentially decreased | Higher (harder to oxidize) |

| -NO₂ (electron-withdrawing) | Significant blue-shift | Potentially quenched | Significantly higher |

| -COOH (anchoring group) | Minimal shift | Dependent on environment | Slightly higher |

Development of Advanced Materials for Optoelectronics and Energy Conversion utilizing this compound Scaffolds

The unique structural and electronic features of this compound make it a prime candidate for incorporation into advanced materials for optoelectronics and energy conversion. The tailored metal complexes discussed previously could serve as phosphorescent emitters in OLEDs. The inherent steric hindrance of the ligand is anticipated to facilitate high solid-state luminescence efficiency, a key requirement for practical devices.

In the realm of energy conversion, these scaffolds can be utilized in dye-sensitized solar cells (DSSCs). By functionalizing the tolyl groups with anchoring moieties like carboxylic or phosphonic acids, the corresponding metal complexes can be grafted onto semiconductor surfaces (e.g., TiO₂). The ligand's structure can be optimized to maximize light absorption in the solar spectrum and facilitate efficient electron injection from the dye's excited state into the semiconductor's conduction band. nih.gov

Furthermore, the rigid and well-defined structure of this compound makes it an ideal building block for creating porous metal-organic frameworks (MOFs). moldb.com These MOFs could exhibit properties suitable for gas storage, separation, or as heterogeneous catalysts. The porosity and chemical environment of the framework can be systematically controlled by choosing appropriate metal nodes and by pre-functionalizing the bipyridine ligand. The development of electroactive MOFs using this ligand could also lead to new materials for supercapacitors and battery electrodes. The use of related pyridinium (B92312) derivatives in electrochromic devices suggests that materials derived from this compound could find applications in smart windows and displays. researchgate.net

Enhancing Catalytic Efficiencies and Selectivities through Ligand Modification

Bipyridine ligands are ubiquitous in homogeneous catalysis, and the this compound framework offers exciting opportunities for designing next-generation catalysts. In fields such as photoredox catalysis, where nickel-bipyridine complexes have shown remarkable utility, the ligand's electronic and steric properties are critical in dictating the catalytic cycle. acs.orgwisc.edu

Future research will focus on modifying the p-tolyl groups to fine-tune the catalyst's performance. For instance, altering the electronic density at the metal center through ligand functionalization can enhance the rates of key steps like oxidative addition or reductive elimination. The significant steric bulk imposed by the tolyl groups can create a specific coordination pocket around the metal, enabling high selectivities in cross-coupling reactions by controlling substrate approach. This is particularly relevant for achieving challenging regioselective or stereoselective transformations.

Moreover, complexes of this compound could be explored for electrocatalytic processes, such as CO₂ reduction. rsc.org The ligand can be designed to stabilize the necessary redox states of the metal catalyst and to facilitate substrate binding and conversion. Immobilizing these catalytic complexes on electrode surfaces or within conductive MOFs could lead to durable and reusable systems for sustainable chemical production.

| Catalytic Application | Metal Center | Key Ligand Feature | Design Strategy |

|---|---|---|---|

| Photoredox Cross-Coupling | Ni, Ir | Tunable redox potential | Add electron-donating/withdrawing groups to tolyl rings |

| Asymmetric Hydrogenation | Rh, Ru | Chiral pocket | Introduce chiral auxiliaries on the tolyl groups |

| CO₂ Reduction | Cu, Co, Re | Redox activity and stability | Incorporate proton-relay functionalities |

| Polymerization | Pd, Ni | Steric control | Vary the size of substituents on the tolyl rings |

Interdisciplinary Research Frontiers for this compound Based Systems

The versatility of the this compound scaffold positions it at the intersection of several scientific disciplines, promising a fertile ground for future interdisciplinary research.

In supramolecular chemistry , this ligand can be used to construct complex, multi-component assemblies such as metallacycles, catenanes, and rotaxanes. nih.govmdpi.com The defined geometry and steric properties of the ligand can guide the self-assembly process, leading to architectures with specific host-guest binding capabilities. These systems could function as molecular sensors, drug delivery vehicles, or components of molecular machines.

In materials science , incorporating this ligand into polymers could yield materials with interesting optical, electronic, or mechanical properties. For example, coordination polymers where the bipyridine ligand links metal centers could behave as sensors that respond to specific analytes through changes in their luminescence or conductivity.

In the field of chemical sensing , the tolyl groups can be functionalized with specific recognition units for ions or small molecules. Upon binding of the target analyte, a measurable change in the photophysical or electrochemical properties of a corresponding metal complex would provide a sensing signal. The bipyridine core provides a robust signaling platform, while the functionalized tolyl groups ensure selectivity. This creates a modular approach for designing a wide range of chemical sensors for environmental monitoring or medical diagnostics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2,6-Di-p-tolyl-4,4'-bipyridine, and how do reaction parameters influence product purity?

- Methodological Answer : The ligand can be synthesized via Suzuki-Miyaura cross-coupling , where 6,6'-dibromo-4,4'-bipyridine reacts with p-tolyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically impact coupling efficiency. Steric hindrance from p-tolyl groups necessitates prolonged reaction times (24–48 hrs) for complete conversion. Purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is recommended .

Q. Which characterization techniques are essential for confirming the structure of 2,6-Di-p-tolyl-4,4'-bipyridine and its metal complexes?

- Methodological Answer :

- X-ray crystallography : Resolves steric effects and confirms ligand geometry. For example, bulky p-tolyl substituents induce non-planar conformations in bipyridine frameworks .

- ¹H/¹³C NMR : Aromatic proton signals (δ 7.0–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) validate substitution patterns.

- IR spectroscopy : Bipyridine ring vibrations (C=N stretching at ~1600 cm⁻¹) and absence of Br signals confirm successful coupling .

- Elemental analysis : Validates stoichiometry, particularly for metal complexes (e.g., Cu(I) or Ru(II)) .

Q. How does steric bulk from p-tolyl groups influence the coordination behavior of 2,6-Di-p-tolyl-4,4'-bipyridine in transition metal complexes?

- Methodological Answer : The p-tolyl groups restrict ligand flexibility, favoring monodentate or distorted bidentate coordination in octahedral metal complexes (e.g., Ru(II) or Ni(II)). For example, in [Ru(L)₂(CH₃CN)]²⁺ (L = 2,6-Di-p-tolyl-4,4'-bipyridine), steric clashes reduce ligand exchange rates, which can be quantified using UV-vis kinetics (λ = 450–600 nm) .

Advanced Research Questions

Q. How can electronic effects of p-tolyl substituents be systematically investigated in 2,6-Di-p-tolyl-4,4'-bipyridine-based complexes?

- Methodological Answer :

- Cyclic voltammetry : Measures redox potentials (e.g., E₁/₂ for metal-centered transitions) to assess electron-withdrawing/donating effects of p-tolyl.

- UV-vis-NIR spectroscopy : Correlates substituent-induced π-π* transitions (e.g., MLCT bands in Ru complexes) with DFT-calculated orbital energies .

- EPR spectroscopy : Detects radical intermediates in redox-active complexes (e.g., Ni(II)-bipyridine radical species) .

Q. What strategies resolve contradictions between crystallographic data and computational models for 2,6-Di-p-tolyl-4,4'-bipyridine derivatives?

- Methodological Answer :

- Multiconformer X-ray refinement : Accounts for ligand flexibility in crystal lattices.

- DFT geometry optimization : Compares calculated bond lengths/angles (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >0.05 Å suggest dynamic effects (e.g., solvation or thermal motion) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) that distort ligand geometry .

Q. How is 2,6-Di-p-tolyl-4,4'-bipyridine utilized in designing metal-organic frameworks (MOFs), and what metrics optimize porosity?

- Methodological Answer : As a ditopic linker , it bridges metal nodes (e.g., Zn₄O clusters) to form 3D networks. Porosity is enhanced by:

- Solvent-directed synthesis : Using DMF or DEF to template large pores.

- Activation protocols : Supercritical CO₂ drying preserves framework integrity.

- Gas adsorption analysis : N₂ isotherms (77 K) quantify surface area (BET) and pore volume. For example, replacing 4,4'-bipyridine with 2,6-Di-p-tolyl-4,4'-bipyridine reduces pore size but enhances hydrothermal stability .

Q. What mechanistic insights govern photoinduced ligand dissociation in Ru(II) complexes containing 2,6-Di-p-tolyl-4,4'-bipyridine derivatives?

- Methodological Answer :

- Transient absorption spectroscopy : Monitors nanosecond-scale dissociation kinetics (e.g., loss of CH₃CN ligand in [Ru(L)(bpy)(CH₃CN)]²⁺).

- DFT calculations : Identify low-lying triplet states (³MLCT) that promote ligand loss. Steric effects from p-tolyl groups increase activation barriers, slowing dissociation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.